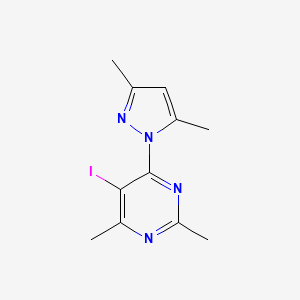
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C11H13N3 . It belongs to the class of pyrazole derivatives and is used in a variety of scientific research and industrial applications.
Synthesis Analysis
The synthesis of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole and aniline in the presence of a dehydrating agent. The reaction proceeds at a temperature of 80-100°C, and the final product is obtained by recrystallization from suitable solvents.Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” is characterized by a pyrazole ring attached to an aniline group . The compound has a molecular weight of 187.24 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Amino Acids
The compound is used in the synthesis of heterocyclic amino acids. It is prepared in high yield through a nucleophilic substitution reaction . This makes it a valuable compound in the field of organic chemistry, particularly in the synthesis of complex molecules .
Precursor in Organic Synthesis
Apart from its biological profile, pyrazole is also used as a precursor in organic synthesis . This means it can be used to produce other organic compounds, which can have a wide range of applications in various fields.
Antimycobacterial Activity
Pyrazole, the core of this family of heterocycles, is associated with different biological activities, such as antimycobacterial activity . This means it can be used in the development of drugs to treat diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Pyrazole also exhibits anti-inflammatory activity . This suggests that it could be used in the development of new anti-inflammatory drugs, which could be used to treat a variety of conditions, from minor irritations to chronic diseases like arthritis .
Anticancer Activity
Another important application of pyrazole is its anticancer activity . This means it could potentially be used in the development of new cancer treatments .
Antimicrobial and Antibacterial Activity
Pyrazole also shows antimicrobial and antibacterial activities . This suggests it could be used in the development of new antimicrobial and antibacterial drugs .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . This suggests that it could be used in the development of drugs to treat diseases caused by parasites, such as leishmaniasis and malaria .
Use in Agriculture
Pyrazole is also used as a herbicide, fungicide, and insecticide . This means it could be used in agriculture to protect crops from pests and diseases .
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4/c1-6-5-7(2)16(15-6)11-10(12)8(3)13-9(4)14-11/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWCZNBYNVPHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2I)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodo-2,6-dimethylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
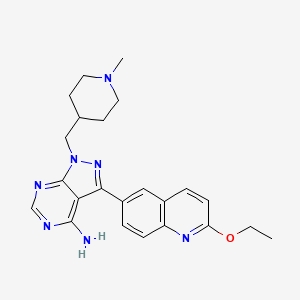
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![Ethyl 2-[2-(2-naphthalen-1-ylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)
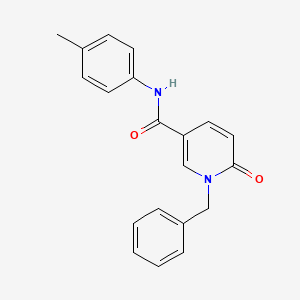
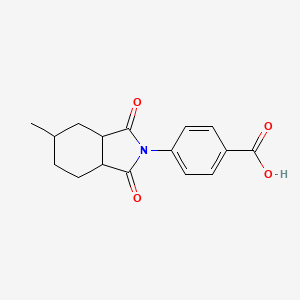
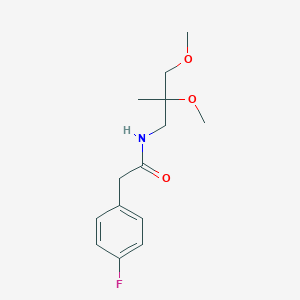
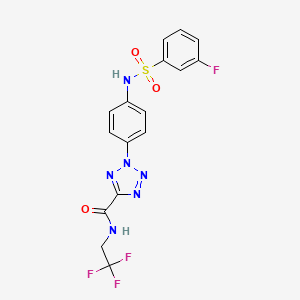
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2862022.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)
